molecular formula C20H19N3O3S2 B2987780 Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864918-07-0

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2987780
CAS No.: 864918-07-0
M. Wt: 413.51
InChI Key: PMVHPVQQJLCDIY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a meta-methylphenyl (m-tolyl) group at the 3-position. The thiadiazole ring is connected via a thioether linkage to an acetamido group, which is further bonded to an ortho-substituted ethyl benzoate moiety. This structure combines aromatic, sulfur-containing heterocycles, and ester functionalities, making it a candidate for pharmacological applications, particularly in enzyme inhibition or antimicrobial activity, as suggested by analogs in the literature .

The compound’s synthesis likely involves sequential nucleophilic substitutions and coupling reactions, analogous to methods described for structurally related molecules. For example, thiadiazole-thioacetamide derivatives are often synthesized via Hantzsch thiadiazole formation, followed by thioetherification and amidation . The m-tolyl group may be introduced early in the synthesis to ensure regioselectivity.

Properties

IUPAC Name

ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-9-4-5-10-16(15)21-17(24)12-27-20-22-18(23-28-20)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVHPVQQJLCDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

Its predicted density is 1.47±0.1 g/cm3, which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad spectrum of biological activities associated with thiadiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level.

Biological Activity

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound featuring a thiadiazole ring, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O3S2C_{20}H_{19}N_{3}O_{3}S_{2}, with a molecular weight of 413.51 g/mol. The compound's structure includes a thiadiazole moiety, which is known for contributing to various biological activities.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial activity. A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole possess potent antibacterial and antifungal properties. Specifically, some derivatives demonstrated higher antimicrobial efficacy compared to standard drugs .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 18aSalmonella typhi500 μg/disk
Compound 18bE. coli500 μg/disk
Compound XA. nigerModerate activity
Compound YC. albicansLow activity

Anticancer Potential

The anticancer properties of thiadiazole derivatives have also been explored. Studies have shown that certain compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cellular pathways related to growth and survival .

The biological mechanisms underpinning the activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses.
  • Oxidative Stress Induction : Some studies suggest that thiadiazole compounds can induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

In a recent study, a series of thiadiazole derivatives were tested against various bacterial strains. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antimicrobial activity. For instance, the introduction of m-tolyl groups improved potency against resistant strains of bacteria.

Clinical Relevance

Clinical investigations into similar compounds have shown promising results in treating infections caused by resistant pathogens. These findings suggest that this compound could be developed further as a potential therapeutic agent.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Ethyl 2-(2-(3-(Methylthio)-1,2,4-Thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate (): This compound replaces the m-tolyl group with a methylthio (-SMe) substituent on the thiadiazole ring and incorporates a phenyl-substituted thiazole. Its molecular weight (452.59 g/mol) is higher due to additional sulfur atoms and a thiazole ring .
  • Ethyl 4-(2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate () :
    Here, the thiadiazole is replaced with a 1,2,4-triazole core. Triazoles are less electron-deficient than thiadiazoles, which may reduce electrophilic reactivity. The ethyl and methyl substituents on the triazole could improve solubility, while the para-substituted benzoate ester contrasts with the ortho-substitution in the target compound .

Substituent Position and Bioactivity

  • The m-tolyl group in the target compound provides a meta-methyl substitution on the phenyl ring, which may enhance hydrophobic interactions in enzyme binding pockets compared to unsubstituted phenyl () or methylthio groups (). This substitution is critical in modulating steric effects and π-π stacking .
  • Ortho vs.

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Compounds: Bis-thiadiazole-thiazole derivatives (e.g., Compound 26) exhibit anti-inflammatory and antimicrobial activities attributed to their sulfur-rich frameworks. The acetamido-thioether linkage is hypothesized to act as a hydrogen bond donor/acceptor, enhancing target engagement .
  • Target Compound : While direct pharmacological data are unavailable, the m-tolyl group’s hydrophobicity may improve membrane permeability compared to polar methylthio or triazole-containing analogs. This could translate to enhanced bioavailability in vivo.

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C₂₀H₁₉N₃O₃S₂ (calculated) C₁₇H₁₆N₄O₃S₄ C₁₆H₁₈N₄O₃S (estimated)
Molecular Weight ~421.5 g/mol 452.59 g/mol ~362.4 g/mol
Key Substituents m-Tolyl, ortho-ester Methylthio, phenyl-thiazole Ethyl-triazole, para-ester
Solubility Moderate (lipophilic aryl) Low (high sulfur content) High (polar triazole)
  • Lipophilicity : The target compound’s m-tolyl group increases logP compared to ’s triazole derivative, favoring passive diffusion across biological membranes.
  • Metabolic Stability : Sulfur atoms in thiadiazoles (, Target) may reduce oxidative metabolism compared to triazoles (), which are prone to CYP450-mediated degradation .

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